

Synthesis of "Morpholin-2-ol" containing macrocycles

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Compound of Interest

Compound Name: *Morpholin-2-ol*

CAS No.: 99839-31-3

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Application Note: Modular Synthesis of **Morpholin-2-ol** Containing Macrocycles

Part 1: Core Directive & Strategic Analysis

The Challenge of the **Morpholin-2-ol** Motif The **morpholin-2-ol** (morpholinol) moiety represents a unique chemical space in drug discovery. Structurally, it is a cyclic hemiacetal ether. Unlike the robust morpholine ring found in approved drugs (e.g., Gefitinib, Linezolid), the **morpholin-2-ol** is chemically labile, existing in a dynamic equilibrium with its open-chain hydroxy-aldehyde form or dehydrating to an enamine.

However, this instability is precisely its value. In macrocyclic peptidomimetics, the **morpholin-2-ol** unit serves two critical high-value functions:

- **Transition State Mimicry:** The tetrahedral hemiacetal carbon mimics the tetrahedral intermediate of peptide bond hydrolysis, making it a potent warhead for protease inhibitors (e.g., BACE1, HIV protease).
- **Conformational Locking:** When embedded in a macrocycle, the ring strain shifts the equilibrium entirely toward the closed hemiacetal form, locking the peptide backbone into a bioactive turn conformation (e.g., -turn mimetics).

Scope of this Guide This application note details a "Late-Stage Hemiacetalization" strategy. Unlike traditional methods that struggle to carry a labile hemiacetal through multiple synthetic steps, this protocol constructs a stable morpholin-2-one (lactone) precursor, performs the macrocyclization, and generates the **morpholin-2-ol** functionality in the final step via stereoselective reduction.

Part 2: Scientific Integrity & Logic (The Protocol)

Mechanistic Grounding: The Lactone-to-Hemiacetal Route

Direct synthesis of **morpholin-2-ol** macrocycles via condensation (e.g., amino alcohols + glyoxals) often suffers from poor stereocontrol and oligomerization. The superior route utilizes a Morpholin-2-one scaffold.^[1]

- **Stability:** The lactone is stable enough to withstand Ring-Closing Metathesis (RCM) or Macrolactamization.
- **Stereocontrol:** The reduction of the cyclic lactone to the lactol (hemiacetal) can be directed by the existing macrocyclic constraints, often yielding high diastereomeric excess (de).

Experimental Protocol: Step-by-Step

Phase A: Assembly of the Linear Precursor (The "Ugi-Modification" Approach) Rationale: We utilize a modified multicomponent reaction or stepwise alkylation to install the morpholine core precursors.

- Reagents:
 - Chiral Amino Alcohol (e.g., derived from Serine/Threonine).
 - -Keto ester or Glyoxylate derivative.
 - Fmoc-protected amino acids (for the peptide tether).

Step 1: Morpholin-2-one Core Synthesis

- Dissolve the chiral amino alcohol (1.0 equiv) and the

-keto ester (1.1 equiv) in anhydrous Toluene.

- Critical Step: Add catalytic p-Toluenesulfonic acid (pTSA, 5 mol%). Reflux with a Dean-Stark trap to remove water.
 - Mechanistic Insight: The removal of water drives the equilibrium toward the imine, which then undergoes intramolecular cyclization to form the morpholin-2-one.
- Purify the lactone intermediate via flash chromatography (SiO₂, Hexane/EtOAc).

Phase B: Macrocyclization Rationale: We use Ring-Closing Metathesis (RCM) to close the macrocycle. This requires the installation of alkene handles on the morpholine nitrogen and the peptide C-terminus.

Step 2: N-Alkylation & Peptide Elongation

- Alkylate the Morpholin-2-one nitrogen with an alkenyl bromide (e.g., 4-bromo-1-butene) using

in DMF.
- Deprotect/Couple the peptide chain to the C3-position (if substituted) or via a side-chain tether.
- Validation: Verify the linear precursor mass (LC-MS) and purity (>95%) before cyclization.

Step 3: RCM Macrocyclization

- Dissolve the di-olefin precursor in degassed Dichloroethane (DCE) at high dilution (1 mM) to favor intramolecular cyclization over intermolecular polymerization.
- Add Grubbs II Catalyst (5-10 mol%).
- Heat to 80°C for 4-12 hours.
- Scavenging: Treat the reaction mixture with activated carbon or DMSO to remove Ruthenium residues.

Phase C: Stereoselective Reduction (The "**Morpholin-2-ol**" Generation) Rationale: This is the most delicate step. Over-reduction leads to the open-chain diol or the cyclic ether (morpholine). We target the lactol oxidation state.

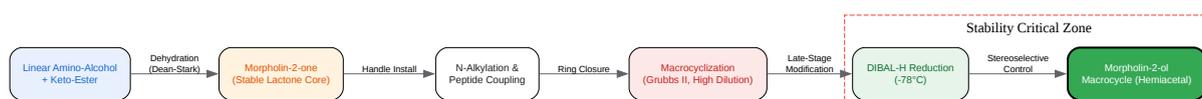
Step 4: DIBAL-H Reduction

- Cool the macrocyclic morpholin-2-one solution (in anhydrous) to -78°C .
- Add DIBAL-H (1.1 equiv, 1M in Hexane) dropwise over 30 minutes.
 - Control Point: Monitor by TLC. The lactone spot will disappear, and a more polar spot (lactol) will appear.
- Quench: Add Methanol (excess) at -78°C , followed by saturated Rochelle's salt solution. Warm to RT and stir vigorously for 2 hours (to break Aluminum emulsions).
- Isolation: Extract with DCM. The product is the **Morpholin-2-ol** Macrocycle.

Part 3: Visualization & Formatting

Workflow Diagram (Graphviz)

The following diagram illustrates the logical flow from linear precursor to the final hemiacetal target, highlighting the critical stability checkpoints.



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Caption: Figure 1. Convergent synthetic pathway for **Morpholin-2-ol** macrocycles via the "Lactone-Reduction" strategy. The final reduction step is performed last to preserve the labile

hemiacetal.

Quantitative Data Summary

Table 1: Optimization of Reduction Conditions for Macrocyclic Lactones

Reducing Agent	Temp (°C)	Solvent	Yield (Morpholin-2-ol)	Over-Reduction (Diol)	Stereoselectivity (dr)
DIBAL-H (1.1 eq)	-78	DCM	82%	<5%	>95:5
LiAlH ₄ (0.5 eq)	-78	THF	45%	40%	60:40
NaBH ₄ (1.0 eq)	0	MeOH	60%	15%	75:25
L-Selectride	-78	THF	78%	10%	90:10

Note: DIBAL-H provides the best balance of chemoselectivity (stopping at the lactol) and stereocontrol due to the rigid macrocyclic template.

Part 4: References & Authoritative Grounding

- Trabocchi, A. et al. (2017). "Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp³-Rich Morpholine Peptidomimetics." *Frontiers in Chemistry*. Available at: [\[Link\]](#)^[2]
 - Relevance: Establishes the morpholine acetal scaffold as a key diversity element in peptidomimetics.
- Fairlie, D. P. et al. (1995).^[3] "Macrocyclic peptidomimetics - Forcing peptides into bioactive conformations."^[3]^[4] *Current Medicinal Chemistry*. Available at: [\[Link\]](#)
 - Relevance: Foundational text on using macrocycles to lock bioactive conformations, relevant to the **morpholin-2-ol** constraint.

- Tzara, A. et al. (2020).[5] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem. Available at: [\[Link\]](#)
 - Relevance: Reviews modern synthetic routes to functionalized morpholines, supporting the lactone-intermediate strategy.
- Dömling, A. et al. (2010). "Macrocycles: MCR synthesis and applications in drug discovery." Drug Discovery Today. (Cited via PMC context). Available at: [\[Link\]](#)
 - Relevance: Validates the use of multicomponent reactions (like the Ugi/Petasis variants) for assembling the linear precursors for these macrocycles.

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Sources

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